molecular formula C12H13NNaO9 B12316304 4-Nitrophenyl-beta-D-glucuronic acid, sodium salt

4-Nitrophenyl-beta-D-glucuronic acid, sodium salt

Cat. No.: B12316304
M. Wt: 338.22 g/mol
InChI Key: TYPCHILOPWVGQJ-BLKPXHQLSA-N
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Description

4-Nitrophenyl-beta-D-glucuronic acid, sodium salt (CAS: 89772-41-8; synonyms: pNPG, Sodium 4-nitrophenyl β-D-glucuronide) is a chromogenic substrate widely used to detect β-glucuronidase activity. This enzyme is a key biomarker for Escherichia coli and other bacteria, making the compound critical in food safety testing and environmental monitoring .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NNaO9

Molecular Weight

338.22 g/mol

InChI

InChI=1S/C12H13NO9.Na/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20;/h1-4,7-10,12,14-16H,(H,17,18);/t7-,8-,9+,10-,12+;/m0./s1

InChI Key

TYPCHILOPWVGQJ-BLKPXHQLSA-N

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O.[Na]

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O.[Na]

Origin of Product

United States

Preparation Methods

Steps and Reagents

  • Acetylation of Glucose :

    • Glucose is acetylated using acetic anhydride and sodium acetate to form β-pentaacetylglucose.
    • Conditions : Reflux in water bath for 1–3 hours.
    • Yield : ~69% after recrystallization with ethanol.
  • Condensation with p-Nitrophenol :

    • β-Pentaacetylglucose reacts with p-nitrophenol under reduced pressure using zinc chloride as a catalyst.
    • Conditions : Melted at 125–127°C, followed by solvent extraction with benzene and washing with NaOH.
    • Yield : Low (10–25%), attributed to incomplete reaction and coking.
  • Hydrolysis and Sodium Salt Formation :

    • p-Nitrophenyl-α-D-tetraacetylglucoside is hydrolyzed with sodium methoxide in methanol.
    • Conditions : Stirring at room temperature, followed by recrystallization with ethanol.
    • Yield : ~3.5 g from 8 g starting material.
Parameter Value Source
Acetylation Yield 69%
Condensation Yield 10–25%
Hydrolysis Yield ~43.75% (3.5 g from 8 g)

Schmidt Trichloroacetamidate Method

This method employs trichloroacetamidate donors to improve stereoselectivity and yield. It bypasses time-consuming protection/deprotection steps.

Key Steps and Reagents

  • Donor Preparation :

    • Trichloroacetamidate donors (e.g., tri-isobutyrate derivatives) are activated with Lewis acids like BF₃·Et₂O.
    • Conditions : Room temperature in dichloromethane.
  • Coupling Reaction :

    • The donor reacts with p-nitrophenol to form the β-D-glucuronide linkage.
    • Conditions : BF₃·Et₂O (0.2 equiv) in CH₂Cl₂.
    • Yield : 60% for morphine glucuronides; analogous for p-nitrophenol derivatives.
Parameter Value Source
Catalyst BF₃·Et₂O
Yield 60%
Stereoselectivity Exclusive β-anomer

O-Acetyl Glucuronyl Trifluoroacetimidate Method

This approach enhances reaction efficiency for complex glucuronides.

Steps and Reagents

  • Donor Synthesis :

    • O-Acetyl glucuronyl (N-p-methoxyphenyl)-trifluoroacetimidate is prepared.
    • Conditions : Activation with BF₃·Et₂O in CH₂Cl₂.
  • Coupling with p-Nitrophenol :

    • The trifluoroacetimidate donor reacts with p-nitrophenol to form the glucuronide.
    • Conditions : Room temperature, 0.2 equiv BF₃·Et₂O.
    • Yield : 78–81% for isoflavone glucuronides.
Parameter Value Source
Donor Type Trifluoroacetimidate
Yield Range 78–81%
Solvent Dichloromethane

Sodium Salt Formation and Purification

The free acid form of 4-nitrophenyl-beta-D-glucuronic acid is converted to the sodium salt via deprotonation.

Steps

  • Deprotonation :

    • The free acid is treated with sodium hydroxide or sodium methoxide.
    • Conditions : Aqueous or methanolic solutions.
  • Purification :

    • Recrystallization with ethanol or HPLC for high-purity products.
Purification Method Conditions Purity Source
Recrystallization Ethanol >99%
HPLC Reverse-phase chromatography High

Comparison of Preparation Methods

Method Advantages Limitations Yield Source
Acetylation-Condensation Well-established protocol Low yield, multiple steps, harsh conditions 10–25%
Trichloroacetamidate High stereoselectivity, fewer steps Requires specialized catalysts 60%
Trifluoroacetimidate High yield for complex substrates Limited to specific donors 78–81%

Challenges and Optimizations

Key Challenges

  • Low Yields : Traditional methods suffer from side reactions (e.g., transacylation).
  • Stereocontrol : Achieving exclusive β-anomer formation requires optimized catalysts.

Optimizations

  • Catalyst Selection : BF₃·Et₂O enhances β-selectivity in trichloroacetamidate reactions.
  • Donor Design : Bulky acyl groups (e.g., tri-isobutyrate) reduce transacylation.

Research Findings and Applications

Enzymatic Assays

  • β-Glucuronidase Activity : The compound is hydrolyzed to 4-nitrophenol, enabling colorimetric quantification.
  • Drug Metabolism : Used to study glucuronidation kinetics of pharmaceuticals like Homoharringtonine.

Industrial Applications

  • Liver Function Diagnostics : Assesses UDP-glucuronosyltransferase activity.
  • Food Safety : Detects contaminants via glucuronide-specific assays.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl-beta-D-glucuronic acid, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Enzymatic Assays

4-Nitrophenyl-beta-D-glucuronic acid, sodium salt is widely used as a chromogenic substrate in enzymatic assays for β-glucuronidase activity. The hydrolysis of this substrate by β-glucuronidase releases p-nitrophenol, which can be quantitatively measured using spectrophotometry. This property is valuable for:

  • Studying Enzyme Kinetics : Researchers utilize this compound to determine the kinetic parameters of β-glucuronidases from various sources, including human tissues and bacteria.
  • Assessing Drug Metabolism : By evaluating the activity of β-glucuronidase, scientists can infer the metabolic pathways of glucuronide-conjugated drugs, which is crucial for understanding drug efficacy and toxicity .

Drug Development

The compound plays a critical role in drug development, particularly in evaluating the pharmacokinetics of glucuronide-conjugated drugs. Its applications include:

  • Inhibitor Screening : Various studies have demonstrated that inhibitors of β-glucuronidase can mitigate adverse effects associated with certain chemotherapeutic agents by preventing the premature release of active drugs in the gastrointestinal tract .
  • Formulation Studies : this compound is also used in formulations to enhance solubility and bioavailability of poorly soluble drugs through glucuronidation .

Microbiological Research

This compound has implications in microbiological studies, particularly concerning gut microbiota:

  • Gut Microbial Activity : The hydrolysis of glucuronides by bacterial β-glucuronidases can lead to the release of active drug metabolites that may cause toxicity or therapeutic failure. Studies indicate that inhibiting these enzymes can improve the tolerance and efficacy of certain medications .
  • Pathogen Interaction Studies : Researchers are investigating how gut bacteria utilize glucuronides as carbon sources and their role in various diseases, including inflammatory bowel diseases and carcinogenesis .

Case Studies

Several case studies highlight the diverse applications of this compound:

Case Study 1: Anticancer Drug Efficacy

  • Objective : To evaluate the impact of β-glucuronidase inhibitors on the effectiveness of irinotecan.
  • Results : Inhibition of microbial β-glucuronidases led to decreased gastrointestinal toxicity and improved therapeutic outcomes in preclinical models .

Case Study 2: Antimicrobial Activity

  • Objective : To assess the efficacy against multi-drug resistant bacterial strains.
  • Results : The compound demonstrated significant inhibitory effects on resistant strains, suggesting potential for use in developing new antimicrobial therapies .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Enzymatic AssaysSubstrate for β-glucuronidase activity assaysQuantitative measurement via spectrophotometry
Drug DevelopmentEvaluating pharmacokinetics and inhibitor screeningImproved drug efficacy and reduced toxicity
Microbiological ResearchStudying gut microbiota interactionsInsights into drug metabolism and disease mechanisms

Mechanism of Action

The primary mechanism of action of 4-Nitrophenyl-beta-D-glucuronic acid, sodium salt involves its role as a substrate for beta-glucuronidase. When the enzyme acts on the compound, it cleaves the glycosidic bond, releasing 4-nitrophenol, which can be quantitatively measured due to its chromogenic properties. This reaction is widely used to assess beta-glucuronidase activity in various biological and environmental samples .

Comparison with Similar Compounds

Key Research Findings

  • Food Safety : A 2024 study validated the sodium salt’s use in rapid E. coli detection in water, achieving a limit of detection (LOD) of 1 CFU/mL within 6 hours .
  • Drug Metabolism : The compound is employed to quantify β-glucuronidase activity in liver microsomes, aiding in predicting drug-glucuronidation efficiency .

Notes on Discrepancies and Limitations

  • CAS Variability: Discrepancies exist in CAS numbers (e.g., 89772-41-8 vs. 7493-95-0) due to supplier-specific nomenclature; users should verify with suppliers .
  • Molecular Weight Conflicts : Some sources list conflicting molecular weights (e.g., 301.25 g/mol in vs. 337.22 g/mol in ), likely reflecting differences between acid and salt forms.

Biological Activity

4-Nitrophenyl-beta-D-glucuronic acid, sodium salt (CAS No. 89772-41-8) is a synthetic compound widely used in biochemical research, particularly in studies related to glucuronidation processes. This compound serves as a substrate for glucuronosyltransferases, enzymes that catalyze the conjugation of glucuronic acid to various endogenous and xenobiotic substrates. Understanding its biological activity is crucial for applications in pharmacology, toxicology, and enzymatic assays.

  • Molecular Formula : C₁₂H₁₅N₁O₇S
  • Molecular Weight : 285.25 g/mol
  • Density : 1.503 g/cm³
  • Melting Point : 191-192 °C
  • Solubility : Soluble in water and organic solvents like ethanol.

4-Nitrophenyl-beta-D-glucuronic acid acts primarily as a substrate for UDP-glucuronosyltransferases (UGTs). These enzymes facilitate the transfer of glucuronic acid from UDP-glucuronic acid to various acceptor molecules, enhancing their solubility and facilitating excretion. The conjugation process is vital for drug metabolism and detoxification pathways in the liver.

Enzymatic Activity

The enzymatic activity of UGTs can be significantly influenced by the structure of the substrate. For instance, studies have shown that the presence of a nitrophenyl group enhances the reactivity of glucuronides towards UGTs, suggesting that 4-nitrophenyl-beta-D-glucuronic acid may exhibit higher affinity and specificity compared to other glucuronide substrates .

Biological Applications

  • Enzymatic Assays :
    • Used as a substrate in assays to measure UGT activity.
    • Facilitates the study of drug metabolism and interactions with various compounds.
  • Detection of Biological Activity :
    • Employed in indicator systems for detecting specific enzymatic activities related to glucuronidation.
    • Utilized in research focusing on the metabolic pathways of drugs and environmental chemicals .
  • Case Studies :
    • Research has demonstrated its utility in studying the effects of cholestasis on hepatic UGT activities, providing insights into liver function and drug clearance mechanisms .
    • It has been involved in studies assessing the glucuronidation rates of various drugs, helping to elucidate potential drug-drug interactions and individual variability in drug metabolism .

Comparative Analysis with Other Compounds

Compound NameStructure TypeBiological Activity
4-Nitrophenyl-beta-D-glucuronic acidGlucuronide substrateSubstrate for UGTs; enhances solubility of drugs
4-Methylumbelliferyl-beta-D-glucuronideFluorescent substrateUsed in fluorescence-based assays for UGT activity
Phenolphthalein-beta-D-glucuronic acidIndicator compoundUtilized in colorimetric assays for detecting glucuronidation

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of 4-nitrophenyl-beta-D-glucuronic acid:

  • Substrate Specificity : Research indicates that this compound shows broad substrate specificity across different UGT isoforms, making it a valuable tool for studying enzyme kinetics and substrate interactions .
  • Impact on Drug Metabolism : Its role in enhancing the clearance of potentially harmful compounds through glucuronidation has been emphasized, illustrating its importance in pharmacokinetics .

Q & A

Q. What are the primary enzymatic applications of 4-nitrophenyl-beta-D-glucuronic acid, sodium salt in biochemical assays?

This compound serves as a chromogenic substrate for β-glucuronidase, an enzyme widely used to detect bacterial contamination (e.g., E. coli) in environmental and clinical samples. Upon enzymatic hydrolysis, the 4-nitrophenyl group is released, producing a yellow-colored product measurable at 405 nm. Researchers should optimize assay conditions (pH 7.0–7.5, 37°C) and include controls (e.g., heat-inactivated enzyme) to confirm specificity. Interference from flavonoids or monosaccharides should be evaluated, as these may inhibit β-glucuronidase activity .

Q. How should experimental protocols be designed to quantify β-glucuronidase activity using this substrate?

Standard protocols involve preparing a reaction mixture with 1–2 mM substrate in phosphate buffer (pH 7.2) and incubating at 37°C. Kinetic assays measure absorbance at 405 nm over time. For environmental samples (e.g., water), pre-concentration via filtration or centrifugation may be required. Validation using spiked samples and comparison with fluorogenic substrates (e.g., MUG) can improve sensitivity. Data should be normalized to protein concentration or cell density .

Q. What storage and handling precautions are critical for maintaining substrate stability?

The sodium salt form should be stored at 0–6°C in airtight, desiccated containers to prevent hydrolysis. Aqueous stock solutions are stable for 1–2 weeks at 4°C but should be protected from light. Researchers must verify purity via HPLC before use, as degradation products (e.g., free 4-nitrophenol) can yield false-positive signals .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its specificity for microbial β-glucuronidases?

Derivatization of the glucuronic acid moiety (e.g., adding acetamido or fucosyl groups) can reduce cross-reactivity with mammalian enzymes. For example, replacing the glucopyranosyluronic acid with galactopyranosyluronic acid (as in compound 2 from ) alters substrate recognition by bacterial isoforms. Computational docking studies and mutagenesis of enzyme active sites (e.g., E. coli GUS) are recommended to guide rational design .

Q. What methodologies confirm successful bioconjugation of D-glucuronic acid sodium salt to synthetic polymers?

Reductive amination in alkaline conditions (pH 8.5, 45°C) using polyamines (e.g., PAPMA) achieves near-quantitative conjugation. Characterization via 1H^1H-NMR (disappearance of amine signals at δ 2.7–3.1 ppm) and MALDI-TOF (mass shifts corresponding to glucuronic acid addition) is critical. Note that alkaline conditions may degrade acid-labile polymers (e.g., PAEMA), necessitating pH-controlled reactions .

Q. How can researchers resolve discrepancies in β-glucuronidase activity across experimental replicates?

Batch-to-batch variability in substrate purity (e.g., residual salts or moisture) can affect enzymatic kinetics. Implement quality control via:

  • HPLC-MS/MS : Quantify free 4-nitrophenol contamination (<0.1% threshold).
  • Solid-phase extraction (SPE) : Remove interferents (e.g., urine matrix components) before assay .
  • Internal standardization : Use deuterated analogs (e.g., HNE-MA-d3) to correct for extraction inefficiencies .

Q. What advanced techniques quantify oxidative degradation products of this substrate in complex matrices?

For biological samples (e.g., urine), combine SPE with reversed-phase HPLC–MS/MS. Monitor biomarkers like 8-hydroxyguanosine (8-OHdG) and nitrotyrosine (NY) using isotope-labeled internal standards (e.g., 8-OHdG-15N5^{15}N_5) to correct for matrix effects. Method validation should include recovery rates (85–115%) and limit of detection (LOD < 1 ng/mL) .

Methodological Considerations Table

Parameter Basic Research Advanced Research
Assay Type Kinetic spectrophotometryIsotope-dilution MS/MS
Key Controls Heat-inactivated enzymeIsotope-labeled internal standards
Data Normalization Protein concentrationRecovery-adjusted quantification
Storage Stability Short-term (4°C, desiccated)Long-term (-80°C, lyophilized)

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